molecular formula C11H12N4OS2 B13374743 N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}phenyl)acetamide

N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}phenyl)acetamide

Cat. No.: B13374743
M. Wt: 280.4 g/mol
InChI Key: LXUDYPZBJILWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}phenyl)acetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-bromoacetophenone under basic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}phenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, hydrogen gas with a catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted thiadiazole derivatives

Mechanism of Action

The mechanism of action of N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}phenyl)acetamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular membranes, and interfere with DNA replication . These actions contribute to its antimicrobial and anticancer properties .

Properties

Molecular Formula

C11H12N4OS2

Molecular Weight

280.4 g/mol

IUPAC Name

N-[4-[(5-amino-1,3,4-thiadiazol-2-yl)methylsulfanyl]phenyl]acetamide

InChI

InChI=1S/C11H12N4OS2/c1-7(16)13-8-2-4-9(5-3-8)17-6-10-14-15-11(12)18-10/h2-5H,6H2,1H3,(H2,12,15)(H,13,16)

InChI Key

LXUDYPZBJILWNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SCC2=NN=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.